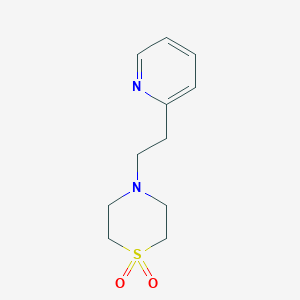
4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide, also known as PTE, is a heterocyclic compound that has received significant attention in scientific research. PTE belongs to the thiazinane family of compounds, which have unique structural features that make them attractive for a variety of applications.
作用機序
The mechanism of action of 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide is not fully understood, but it is believed to act through multiple pathways. 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression, including COX-2 and MMP-9. Additionally, 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has been reported to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has been shown to have a range of biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has also been shown to reduce oxidative stress and improve mitochondrial function. Additionally, 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has been extensively studied, and its properties and potential therapeutic applications are well documented. However, 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has not been extensively studied in vivo, and its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research on 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide. One area of interest is the development of 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide-based therapies for cancer and viral infections. Additionally, there is a need for further investigation into the mechanism of action of 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide and its effects on various biochemical and physiological pathways. Finally, there is a need for additional studies on the safety and efficacy of 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide in humans.
合成法
4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide can be synthesized through a variety of methods, including the reaction of pyridine-2-ethylamine with thionyl chloride, followed by the reaction with 2-mercaptoacetic acid. Another method involves the reaction of pyridin-2-ylmethylamine with thionyl chloride, followed by the reaction with thioacetic acid. Both methods have been reported to yield high purity 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide.
科学的研究の応用
4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has been reported to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide has been shown to have anti-viral activity against a range of viruses, including HIV and herpes simplex virus.
特性
IUPAC Name |
4-(2-pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-16(15)9-7-13(8-10-16)6-4-11-3-1-2-5-12-11/h1-3,5H,4,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWZGNAQMRUNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyridin-2-ylethyl)-1,4-thiazinane 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

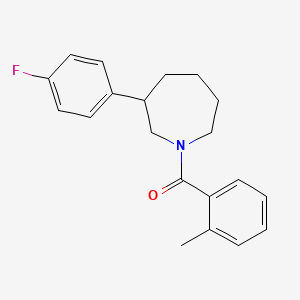
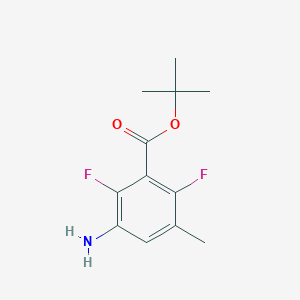
![3,5-diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2828647.png)
![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2828651.png)

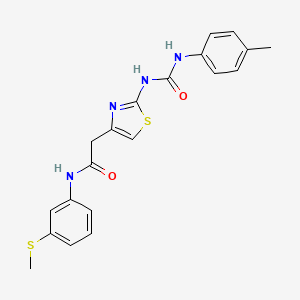
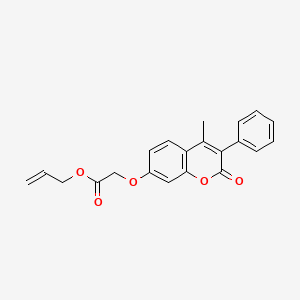


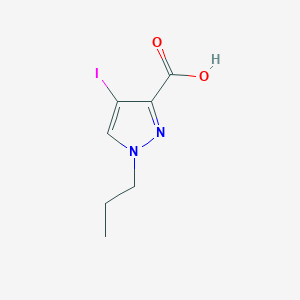

![N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2828662.png)
![N-(4-methylbenzyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2828663.png)
![3-butyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2828665.png)